molecular formula C8H13NO2 B12585585 2-(2-Aminoethylidene)cyclopentane-1-carboxylic acid CAS No. 271586-02-8

2-(2-Aminoethylidene)cyclopentane-1-carboxylic acid

Cat. No.: B12585585
CAS No.: 271586-02-8
M. Wt: 155.19 g/mol
InChI Key: OWEANIPLNIGSBY-UHFFFAOYSA-N
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Description

2-(2-Aminoethylidene)cyclopentane-1-carboxylic acid is an organic compound characterized by a cyclopentane ring with an aminoethylidene group and a carboxylic acid group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethylidene)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the reaction of cyclopentanone with ethylamine under acidic conditions to form the intermediate 2-(2-Aminoethyl)cyclopentanone. This intermediate is then subjected to a dehydration reaction to yield the desired this compound.

Industrial Production Methods

Industrial production of this compound typically involves the use of high-pressure reactors and catalysts to optimize yield and purity. The process may include steps such as hydrogenation, cyclization, and purification through distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethylidene)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using hydrogen gas and palladium catalysts can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium catalysts, and other reducing agents.

    Substitution: Nucleophiles such as alkyl halides, acyl chlorides, and amines.

Major Products Formed

    Oxidation: Ketones and carboxylic acids.

    Reduction: Amine derivatives.

    Substitution: Substituted aminoethylidene cyclopentane derivatives.

Scientific Research Applications

2-(2-Aminoethylidene)cyclopentane-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethylidene)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes such as signal transduction, gene expression, and metabolic pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A structurally related compound with a cyclopentane ring and a carboxylic acid group.

    2-Cyclopentene-1-carboxylic acid: Another similar compound with a cyclopentene ring and a carboxylic acid group.

Uniqueness

2-(2-Aminoethylidene)cyclopentane-1-carboxylic acid is unique due to the presence of the aminoethylidene group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets and enables the compound to participate in unique chemical reactions compared to its analogs.

Properties

CAS No.

271586-02-8

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

2-(2-aminoethylidene)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C8H13NO2/c9-5-4-6-2-1-3-7(6)8(10)11/h4,7H,1-3,5,9H2,(H,10,11)

InChI Key

OWEANIPLNIGSBY-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(=CCN)C1)C(=O)O

Origin of Product

United States

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